molecular formula C13H14N2 B8605788 N,N-dimethyl-2-phenylpyridin-4-amine

N,N-dimethyl-2-phenylpyridin-4-amine

Cat. No.: B8605788
M. Wt: 198.26 g/mol
InChI Key: QDMBFORVKQQLKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-2-phenylpyridin-4-amine is a derivative of pyridine with the chemical formula C13H14N2. This compound is of interest due to its enhanced basicity and nucleophilicity compared to pyridine, making it a valuable catalyst in various organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethyl-2-phenylpyridin-4-amine can be synthesized through a multi-step process starting from pyridine. The initial step involves the oxidation of pyridine to form a pyridylpyridinium cation, which then reacts with dimethylamine and phenyl groups under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-phenylpyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

N,N-dimethyl-2-phenylpyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N-dimethyl-2-phenylpyridin-4-amine exerts its effects involves its role as a nucleophilic catalyst. The compound activates electrophiles through nucleophilic attack, facilitating various chemical transformations. Its molecular targets include carbonyl compounds and other electrophilic species, and it operates through pathways involving nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced nucleophilicity and basicity, which make it a more effective catalyst in various organic reactions compared to its analogs. The presence of the phenyl group further stabilizes the compound, enhancing its reactivity and making it a valuable tool in synthetic chemistry .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

N,N-dimethyl-2-phenylpyridin-4-amine

InChI

InChI=1S/C13H14N2/c1-15(2)12-8-9-14-13(10-12)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

QDMBFORVKQQLKR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=NC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-iodo-4-dimethylaminopyridine (3.3 g, 13.3 mmol), phenylboronic acid (2.5 g, 20 mmol) and K2CO3 (8.3 g, 60 mmol) in toluene (60 ml) and water (10 ml) were degased with nitrogen for 15 minutes. Pd(PPh3)4 (800 mg, 0.66 mmol) was added and the resulting mixture was heated to 90° C. for 48 hours under nitrogen. After being cooled to room temperature, the aqueous phase was separated and extracted with EtOAc (3×100 ml). The combined organic fractions were washed with brine, dried over MgSO4, filtered and evaporated to afford a brown oil. The following oil was dissolved in Et2O and extracted with 10% HCl solution (3×50 ml). The combined aqueous fractions were washed with Et2O (2×100 ml) and neutralized with concentrated NaOH solution. The resulting mixture was extracted with EtOAc (4×100 ml), the combined organic fractions were washed with brine (50 ml), dried over MgSO4, filtered and evaporated to dryness. The obtained residue was then purified by column chromatography (SiO2, CH2Cl2/MeOH, 97/3) to afford 1.2 g (46%) of the titled compound as a colorless oil, which solidify upon standing.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
800 mg
Type
catalyst
Reaction Step Three
Yield
46%

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